molecular formula C12H15BrN2O2 B6338008 tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1393558-15-0

tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B6338008
CAS No.: 1393558-15-0
M. Wt: 299.16 g/mol
InChI Key: SKSMTVZVEDNAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: is a chemical compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-b]pyridine core substituted with a bromine atom and a tert-butyl ester group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves the bromination of a pyrrolo[3,4-b]pyridine derivative followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide (FeBr3) to facilitate the bromination process . The esterification step may involve the use of tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF).

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic media.

Major Products:

    Substitution: Various substituted pyrrolo[3,4-b]pyridine derivatives.

    Reduction: Reduced pyrrolo[3,4-b]pyridine derivatives.

    Oxidation: Oxidized pyrrolo[3,4-b]pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological macromolecules. It is also used in the development of bioactive molecules and enzyme inhibitors .

Medicine: Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and interact with biological targets .

Properties

IUPAC Name

tert-butyl 4-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-9(13)4-5-14-10(8)7-15/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSMTVZVEDNAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CN=C2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.